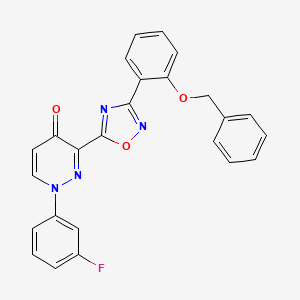
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a heterocyclic compound featuring an oxadiazole ring, a fluorophenyl group, and a pyridazinone core. These structural elements suggest potential biological activity and make the compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Formation of the Oxadiazole Ring: Starting from benzyloxybenzaldehyde, the compound is treated with hydrazine hydrate to form the corresponding hydrazone. This is then oxidized using potassium permanganate to yield the oxadiazole ring.
Fluorophenyl Addition: The oxadiazole derivative is then reacted with a 3-fluorophenyl bromide under Suzuki coupling conditions, using a palladium catalyst to introduce the fluorophenyl group.
Formation of Pyridazinone Core: Finally, the compound undergoes cyclization with a suitable diketone to form the pyridazinone core.
Industrial Production Methods
In industrial settings, the synthesis follows a similar pathway but employs continuous flow reactors to improve yield and efficiency. Optimized reaction conditions like precise temperature control and advanced catalytic systems are used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly affecting the benzyloxy group.
Reduction: Reduction reactions can be carried out to modify the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Various halogenating agents or nucleophiles, depending on the desired modification.
Major Products Formed
The major products of these reactions typically involve modifications to the benzyloxy group or the fluorophenyl moiety, often resulting in derivatives with altered biological activity.
Scientific Research Applications
The compound finds applications across several fields:
Chemistry: As a building block for synthesizing complex molecules due to its diverse reactive sites.
Biology: As a potential bioactive molecule for studying receptor interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Used in material science for developing advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action depends on its application. Generally, it may act by:
Binding to Specific Receptors: Interaction with biological receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: Could modulate signaling pathways, affecting gene expression, protein function, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl derivatives: : Similar in structure but may differ in the position of substituents.
Pyridazinone derivatives: Compounds with variations in the functional groups attached to the pyridazinone core.
Uniqueness
This compound's uniqueness lies in the specific arrangement of the oxadiazole ring, benzyloxy group, and fluorophenyl group, which may confer unique biological activity and physicochemical properties not found in closely related compounds.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-18-9-6-10-19(15-18)30-14-13-21(31)23(28-30)25-27-24(29-33-25)20-11-4-5-12-22(20)32-16-17-7-2-1-3-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVYEVEXGYHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














